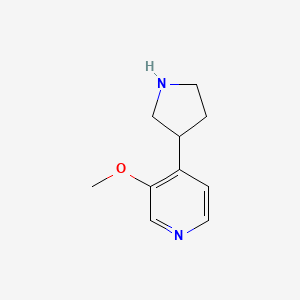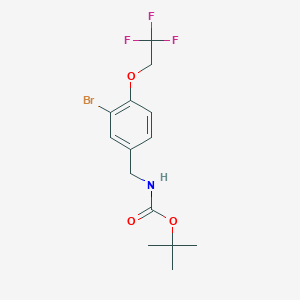
tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate: is an organic compound with the molecular formula C13H15BrF3NO3 It is a derivative of benzylcarbamate, featuring a tert-butyl group, a bromine atom, and a trifluoroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate typically involves the reaction of 3-bromo-4-(2,2,2-trifluoroethoxy)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired carbamate product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
- Substitution reactions yield various substituted benzylcarbamates.
- Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
- Reduction reactions result in amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of interactions with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The trifluoroethoxy group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- tert-Butyl (2-bromo-4-fluorophenyl)carbamate
Comparison:
- tert-Butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate shares a similar trifluoromethoxy group but differs in the position of the substituents on the benzene ring.
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate features a cyclohexyl ring instead of a benzene ring, leading to different chemical properties and reactivity.
- tert-Butyl (2-bromo-4-fluorophenyl)carbamate contains a fluorine atom instead of a trifluoroethoxy group, which affects its electronic properties and interactions with biological targets.
The uniqueness of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H17BrF3NO3 |
|---|---|
Molekulargewicht |
384.19 g/mol |
IUPAC-Name |
tert-butyl N-[[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-7-9-4-5-11(10(15)6-9)21-8-14(16,17)18/h4-6H,7-8H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
UVJVSXYBYRRZHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OCC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


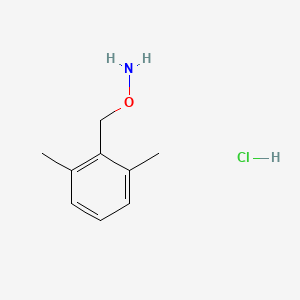
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
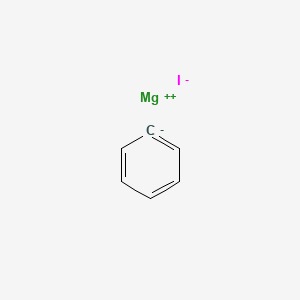

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
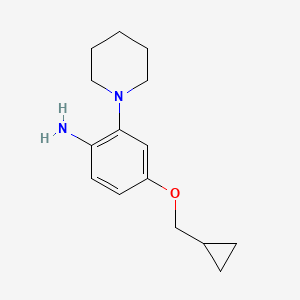
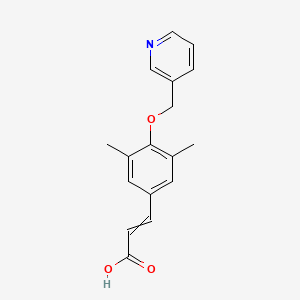
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)

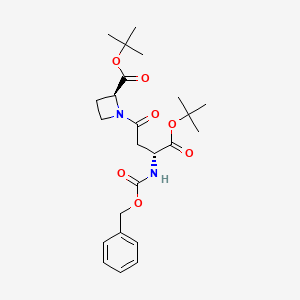
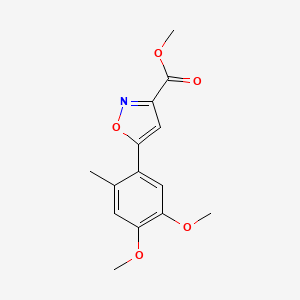
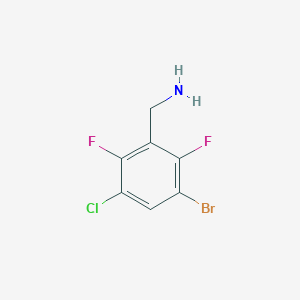
![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
